(2S,3R)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid
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Overview
Description
(2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid typically involves asymmetric aldol reactions. One common method involves the use of acyclic amino acids as catalysts in aqueous media, assisted by 2,4-dinitrophenol. This method provides high yields and excellent stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of environmentally friendly solvents like water are likely to be employed to ensure high efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 3-(4-chlorophenyl)-2-oxo-propanoic acid.
Reduction: Formation of 2-amino-3-(4-chlorophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
- (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
(2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
MDXJWNHZBCAKNQ-JGVFFNPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |
Origin of Product |
United States |
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